Aminopyrine

描述

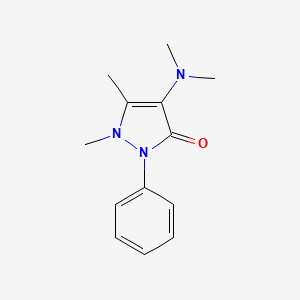

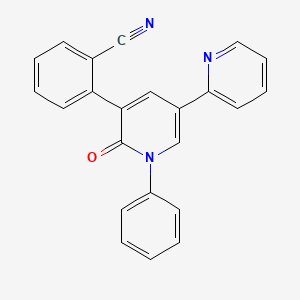

氨基比林,也称为氨基吡啉或阿米替林,是一种非麻醉镇痛药。它属于吡唑啉类,是苯唑啉的衍生物。氨基比林具有镇痛、消炎和退热作用。 尽管有效,但由于严重副作用的风险,包括粒细胞缺乏症,其使用受到限制 .

作用机制

氨基比林通过多种机制发挥作用:

镇痛和退热作用: 它通过阻断环氧合酶抑制前列腺素的合成,从而减轻疼痛和发烧。

抗炎作用: 它通过抑制炎症介质的释放来减少炎症。

类似化合物:

苯唑啉: 氨基比林的母体化合物,具有类似的镇痛和退热作用。

丙比林: 氨基比林的更安全替代品,粒细胞缺乏症风险降低。

氨基比林的独特性: 氨基比林的独特之处在于它具有强效的镇痛和退热作用。 由于严重副作用的风险,尤其是粒细胞缺乏症,它的使用受到限制。 这导致了更安全替代品(如丙比林)的开发和优先使用 .

生化分析

Biochemical Properties

Aminophenazone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to inhibit the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. By inhibiting COX, aminophenazone reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects . Additionally, aminophenazone interacts with cytochrome P-450 enzymes in the liver, which are involved in its metabolism .

Cellular Effects

Aminophenazone affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which play a role in inflammation and pain signaling pathways . This inhibition can lead to reduced inflammation and pain. Aminophenazone also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by interacting with cytochrome P-450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Molecular Mechanism

The molecular mechanism of aminophenazone involves its binding interactions with biomolecules and enzyme inhibition. Aminophenazone binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, aminophenazone undergoes N-demethylation by cytochrome P-450 enzymes in the liver, resulting in the formation of active metabolites . These metabolites further contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminophenazone change over time due to its stability and degradation. Aminophenazone is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to aminophenazone can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can impact the overall pharmacological effects of the compound.

Dosage Effects in Animal Models

The effects of aminophenazone vary with different dosages in animal models. At low doses, aminophenazone exhibits analgesic and anti-inflammatory effects without significant adverse effects . At high doses, it can cause toxic effects, including agranulocytosis, liver damage, and central nervous system stimulation . Threshold effects have been observed, where the beneficial effects of aminophenazone are outweighed by its toxic effects at higher doses .

Metabolic Pathways

Aminophenazone is involved in several metabolic pathways, primarily in the liver. It undergoes N-demethylation by cytochrome P-450 enzymes, resulting in the formation of active metabolites . These metabolites are further metabolized and excreted from the body. Aminophenazone also affects metabolic flux by modulating the activity of enzymes involved in drug metabolism . This can lead to changes in the levels of various metabolites and impact the overall metabolic profile.

Transport and Distribution

Aminophenazone is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and enter cells, where it interacts with intracellular targets . Aminophenazone is also distributed throughout the body, with higher concentrations observed in the liver and kidneys . Transporters and binding proteins play a role in its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of aminophenazone is primarily in the cytoplasm and nucleus of cells . It can interact with various intracellular targets, including enzymes and transcription factors, to exert its pharmacological effects . Aminophenazone does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 氨基比林是通过苯唑啉与二甲胺反应合成的。该过程涉及苯唑啉的甲基化以生成氨基比林。 反应通常在受控条件下进行,以确保最终产品的纯度和产率 .

工业生产方法: 氨基比林的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备以大量生产氨基比林。 反应条件经过优化,以最大限度地提高产率并最小化杂质 .

化学反应分析

反应类型: 氨基比林会发生各种化学反应,包括:

氧化: 氨基比林可以被氧化形成醌亚胺衍生物。

还原: 它可以被还原形成相应的胺。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物:

氧化: 醌亚胺衍生物。

还原: 相应的胺。

取代: 根据所用试剂的不同,各种取代衍生物.

科学研究应用

氨基比林已在各种科学研究应用中使用,包括:

化学: 用作有机合成和分析化学中的试剂。

生物学: 用于生化测定法以测量酶活性代谢功能。

医学: 历史上用作镇痛药和退热药。它也用于肝功能检查,以测量细胞色素 P-450 代谢活性。

工业: 用于生产染料和其他化学中间体 .

相似化合物的比较

Phenazone: A parent compound of aminophenazone with similar analgesic and antipyretic properties.

Propyphenazone: A safer alternative to aminophenazone with reduced risk of agranulocytosis.

Metamizole: Another pyrazolone derivative with analgesic and antipyretic properties but with a different safety profile

Uniqueness of Aminophenazone: Aminophenazone is unique due to its potent analgesic and antipyretic effects. its use is limited by the risk of severe side effects, particularly agranulocytosis. This has led to the development and preference for safer alternatives such as propyphenazone .

属性

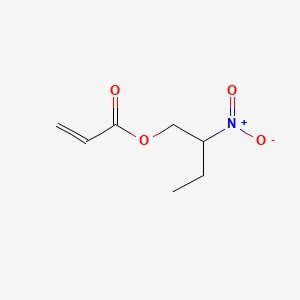

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020504 | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed., VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS. | |

| Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE | |

CAS No. |

58-15-1, 83-07-8 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyrine [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPYRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminophenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01704YP3MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aminophenazone?

A1: While Aminophenazone possesses analgesic, antipyretic, and anti-inflammatory properties, its precise mechanism of action remains incompletely understood. Research suggests that it primarily acts by inhibiting prostaglandin synthesis [, ], likely by interfering with the cyclooxygenase enzyme system, although the specific interactions are not fully characterized.

Q2: Does Aminophenazone affect leukotriene production?

A2: Studies on mouse peritoneal macrophages indicate that Aminophenazone, along with its structural analogs like 4-methylaminophenazone, can increase leukotriene C4 production while inhibiting prostaglandin release. This suggests a potential influence on the arachidonic acid metabolism pathway beyond cyclooxygenase inhibition [].

Q3: What is the molecular formula and weight of Aminophenazone?

A3: Aminophenazone has the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol.

Q4: What spectroscopic techniques are useful for characterizing Aminophenazone and its degradation products?

A4: Mass spectrometry (EI) is valuable for identifying Aminophenazone and its analogs based on their fragmentation patterns. The technique has helped elucidate fragmentation mechanisms and establish correlations between ion intensities and substituents at the C-4 position []. Additionally, thin-layer chromatography (TLC) coupled with ferric chloride/potassium hexacyanoferrate(III) staining enables the separation and detection of Aminophenazone and its degradation products, 4-methylaminophenazone and 4-aminophenazone [].

Q5: Is Aminophenazone stable in aqueous solutions?

A5: Aminophenazone undergoes decomposition in aqueous solutions. Studies using model oxidation reactions have provided insights into its degradation mechanism [].

Q6: Does Aminophenazone interact with other drugs commonly formulated in pharmaceutical preparations?

A6: Yes, research indicates that Aminophenazone can interact with other pharmaceutical compounds. For example, in divided powders containing both Aminophenazone and acetylsalicylic acid, a small degree of acetylsalicylic acid decomposition into salicylic acid has been observed, though it remained below 0.8% even after ten weeks of storage [].

Q7: Does Aminophenazone exhibit any catalytic properties?

A7: There is no evidence in the provided research to suggest that Aminophenazone possesses catalytic properties. Its applications primarily focus on its analgesic, antipyretic, and anti-inflammatory activities.

Q8: Have computational methods been used to study Aminophenazone?

A8: While the provided research doesn't delve into computational studies on Aminophenazone, it highlights the use of the Hammett relationship to correlate mass spectral data with substituent effects []. This suggests the potential applicability of computational chemistry approaches like Quantitative Structure-Activity Relationship (QSAR) modeling for understanding its properties and designing analogs.

Q9: How do structural modifications of Aminophenazone affect its activity?

A9: The presence and nature of substituents on the pyrazolone ring significantly impact the pharmacological activity of Aminophenazone and its analogs. For instance, the addition of a methanesulfonate group at the N-4 position of Aminophenazone yields Metamizole, which retains analgesic and antipyretic properties []. Additionally, studies on the photochemical decomposition of phenazone derivatives revealed that substituents at the C-4 position influence their stability [], suggesting an impact on their pharmacokinetic profiles.

Q10: What factors influence the release of Aminophenazone from suppositories?

A10: The release of Aminophenazone from suppositories depends on the base used in their formulation. Its release is influenced by factors like the "affinity" of the drug to the base, determined by lipid/water partition coefficients, and the presence of components like polyethylene glycols, which can enhance drug solubility [].

Q11: How is Aminophenazone metabolized in the body?

A11: Aminophenazone undergoes metabolism in the liver, with N-demethylation being a significant metabolic pathway. This process contributes to the formation of metabolites like 4-methylaminophenazone and 4-aminophenazone [, ]. Understanding its metabolic fate is crucial for assessing its efficacy and potential interactions with other drugs.

Q12: Does Aminophenazone affect liver function?

A12: Studies in rats indicate that chronic administration of Aminophenazone can induce alterations in liver function, as evidenced by changes in the serum concentrations of proteins like transferrin, alpha-2-acute phase protein, and very low-density lipoprotein (VLDL). These findings underscore the importance of monitoring liver function in patients receiving Aminophenazone therapy [].

Q13: How do plasma levels of Aminophenazone compare to those of its metabolites after administration?

A13: Aminophenazone is metabolized into various compounds, including 4-methylaminophenazone and 4-aminophenazone. Quantitative thin-layer chromatography has been successfully employed to simultaneously measure the concentrations of Aminophenazone and these metabolites in plasma, providing insights into their pharmacokinetic profiles [].

Q14: Does Aminophenazone interact with other drugs during metabolism?

A14: Yes, studies have shown that Aminophenazone can inhibit the metabolism of other drugs, such as hexobarbital, indicating potential drug-drug interactions []. This inhibition is attributed to the induction of liver enzymes responsible for drug metabolism, potentially leading to increased levels and prolonged effects of co-administered medications.

Q15: Has Aminophenazone's analgesic efficacy been evaluated in animal models?

A15: Yes, Aminophenazone's analgesic properties have been extensively studied in various animal models, including the writhing syndrome, hot-plate test, and tail-flick latency tests in rodents [, , ]. These studies provide valuable insights into its pain-relieving effects and its potential for managing different types of pain.

Q16: Has the effectiveness of Aminophenazone been compared to other analgesics?

A16: Studies have directly compared the analgesic efficacy of Aminophenazone with other commonly used analgesics. For instance, in rodent models, Aminophenazone demonstrated comparable efficacy to aminophenazone, surpassing the effects of acetylsalicylic acid and phenacetin []. This comparative data aids in understanding its relative potency and potential advantages or limitations.

Q17: What are the known toxicities associated with Aminophenazone?

A17: Aminophenazone has been associated with severe adverse effects, notably agranulocytosis and other blood dyscrasias, leading to restrictions and bans in some countries [, ]. While it remains available in specific regions, its use necessitates careful consideration of the benefit-risk profile, particularly given the availability of safer alternative analgesics.

Q18: Are there any concerns regarding the long-term use of Aminophenazone?

A18: The potential long-term effects of Aminophenazone remain a subject of ongoing research. Studies suggest that chronic use might be associated with an increased risk of uroepithelial tumors, particularly when combined with other analgesics []. Further investigation is crucial to comprehensively evaluate its long-term safety profile.

Q19: What analytical techniques are commonly employed for quantifying Aminophenazone in pharmaceutical formulations?

A19: Several analytical methods have been developed and validated for the accurate quantification of Aminophenazone in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently employed due to its sensitivity, accuracy, and ability to separate and quantify Aminophenazone and other components in pharmaceutical preparations [, , , ]. Additionally, gas chromatography (GC) with flame ionization detection (FID) offers a viable alternative for simultaneous determination of multiple components in complex mixtures, demonstrating good precision and accuracy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395841.png)

![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)

![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)